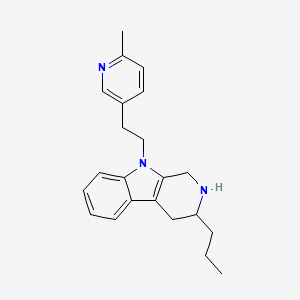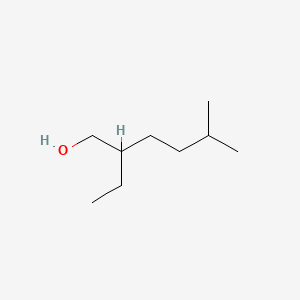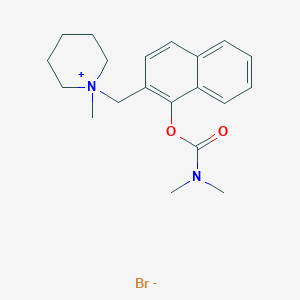
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate is a complex organic compound with a unique structure that combines a naphthyl group, a piperidinium ring, and a dimethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate typically involves multiple steps. One common approach is to start with the naphthyl derivative, which undergoes a series of reactions to introduce the piperidinium and dimethylcarbamate groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Applications De Recherche Scientifique
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on specific molecular targets.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-hydroxy-2-naphthoate: This compound shares the naphthyl group but differs in its functional groups and overall structure.
N-hexadecyl-N-methylpiperidinium bromide: This compound contains the piperidinium ring but lacks the naphthyl and dimethylcarbamate groups.
Uniqueness
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
67360-99-0 |
|---|---|
Formule moléculaire |
C20H27BrN2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[2-[(1-methylpiperidin-1-ium-1-yl)methyl]naphthalen-1-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C20H27N2O2.BrH/c1-21(2)20(23)24-19-17(15-22(3)13-7-4-8-14-22)12-11-16-9-5-6-10-18(16)19;/h5-6,9-12H,4,7-8,13-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YQKUXAIXQSWZNV-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OC1=C(C=CC2=CC=CC=C21)C[N+]3(CCCCC3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


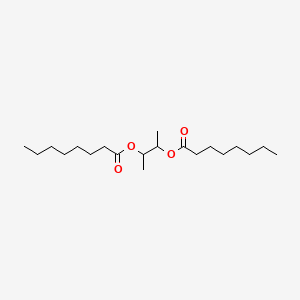
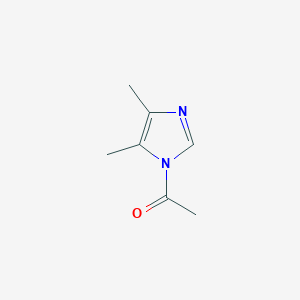
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
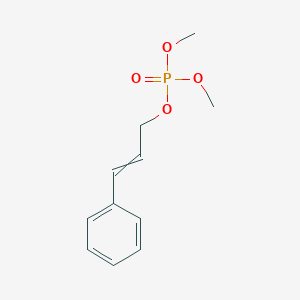
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
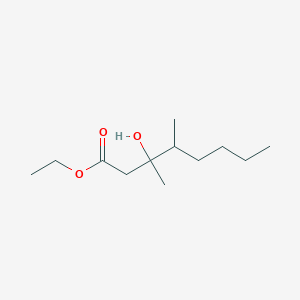
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
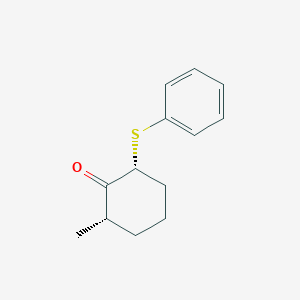
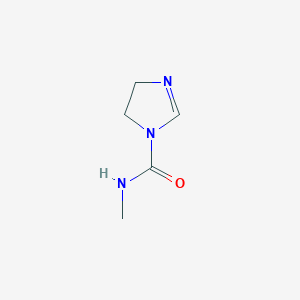
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
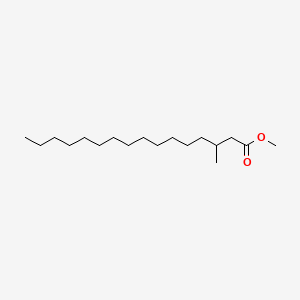
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
